1,4-Dioxin-2-carboxamide, N-(4-chlorophenyl)-5,6-dihydro-
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Overview
Description
1,4-Dioxin-2-carboxamide, N-(4-chlorophenyl)-5,6-dihydro- is a synthetic organic compound that belongs to the class of dioxins. Dioxins are heterocyclic organic compounds containing two oxygen atoms in a six-membered ring. This particular compound features a carboxamide group and a chlorophenyl substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxin-2-carboxamide, N-(4-chlorophenyl)-5,6-dihydro- typically involves the following steps:
Formation of the dioxin ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Introduction of the carboxamide group: This step may involve the reaction of the dioxin intermediate with an amine or ammonia in the presence of a coupling agent.
Chlorophenyl substitution: The chlorophenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction with a chlorinated aromatic compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxin-2-carboxamide, N-(4-chlorophenyl)-5,6-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or fully reduced analogs.
Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro analogs.
Scientific Research Applications
1,4-Dioxin-2-carboxamide, N-(4-chlorophenyl)-5,6-dihydro- may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dioxin-2-carboxamide, N-(4-chlorophenyl)-5,6-dihydro- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxin-2-carboxamide: Lacks the chlorophenyl group, which may result in different chemical and biological properties.
N-(4-chlorophenyl)-5,6-dihydro-1,4-dioxin: Similar structure but without the carboxamide group.
Uniqueness
1,4-Dioxin-2-carboxamide, N-(4-chlorophenyl)-5,6-dihydro- is unique due to the presence of both the carboxamide and chlorophenyl groups, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
61565-02-4 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
InChI |
InChI=1S/C11H10ClNO3/c12-8-1-3-9(4-2-8)13-11(14)10-7-15-5-6-16-10/h1-4,7H,5-6H2,(H,13,14) |
InChI Key |
SZEWMRNCHRFAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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